![molecular formula C11H18N2 B15273255 N-(But-3-YN-1-YL)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B15273255.png)
N-(But-3-YN-1-YL)-1-azabicyclo[2.2.2]octan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(But-3-YN-1-YL)-1-azabicyclo[222]octan-3-amine is a complex organic compound featuring a bicyclic structure with a nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(But-3-YN-1-YL)-1-azabicyclo[2.2.2]octan-3-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of bicyclo[2.2.2]octan-2-ylamine with but-3-yn-1-yl halide under basic conditions to form the desired product . The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
化学反応の分析
Types of Reactions
N-(But-3-YN-1-YL)-1-azabicyclo[2.2.2]octan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the alkyne group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium tert-butoxide as bases.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amines and alkynes.
科学的研究の応用
N-(But-3-YN-1-YL)-1-azabicyclo[2.2.2]octan-3-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting neurological disorders.
Materials Science: Its bicyclic structure can be utilized in the design of novel polymers and materials with specific mechanical properties.
Biological Studies: The compound can be used as a probe to study the interactions of bicyclic amines with biological macromolecules.
Industrial Applications: It can serve as an intermediate in the synthesis of more complex organic molecules used in various industrial processes.
作用機序
The mechanism of action of N-(But-3-YN-1-YL)-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of the target molecules. The alkyne group can also participate in click chemistry reactions, facilitating the formation of covalent bonds with target proteins.
類似化合物との比較
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A widely used catalyst in organic synthesis, known for its nucleophilic and basic properties.
Bicyclo[2.2.2]octan-2-ylamine: A precursor in the synthesis of N-(But-3-YN-1-YL)-1-azabicyclo[2.2.2]octan-3-amine, sharing a similar bicyclic structure.
Uniqueness
N-(But-3-YN-1-YL)-1-azabicyclo[222]octan-3-amine is unique due to the presence of both a bicyclic amine structure and an alkyne group
特性
分子式 |
C11H18N2 |
|---|---|
分子量 |
178.27 g/mol |
IUPAC名 |
N-but-3-ynyl-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C11H18N2/c1-2-3-6-12-11-9-13-7-4-10(11)5-8-13/h1,10-12H,3-9H2 |
InChIキー |
GJYQIJPTBYKVJQ-UHFFFAOYSA-N |
正規SMILES |
C#CCCNC1CN2CCC1CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


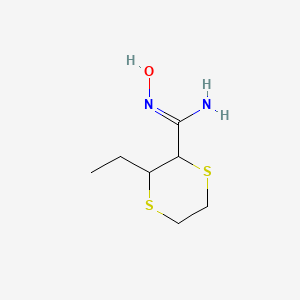
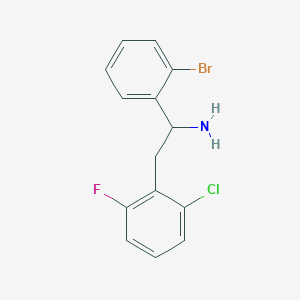
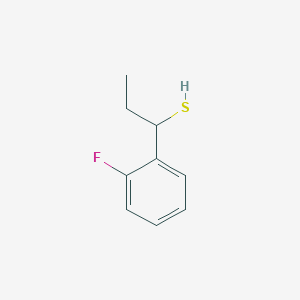
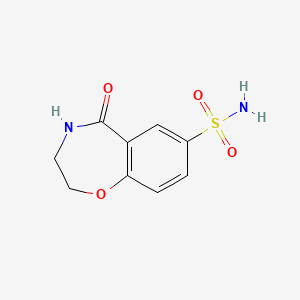
![2-{8-Oxaspiro[4.5]decan-1-yl}ethan-1-amine](/img/structure/B15273191.png)
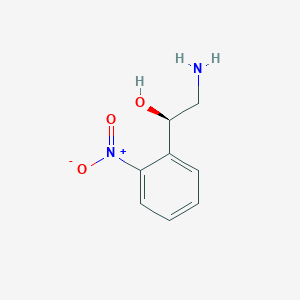
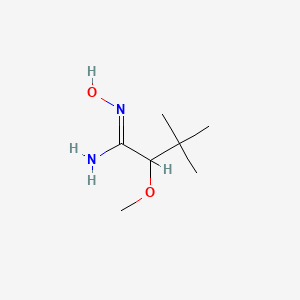
amine](/img/structure/B15273204.png)
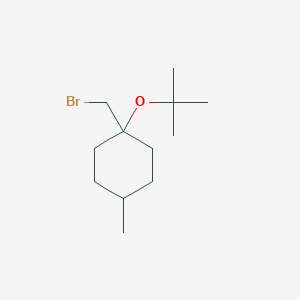
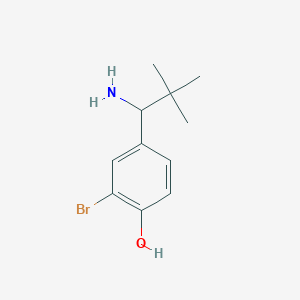
amine](/img/structure/B15273221.png)
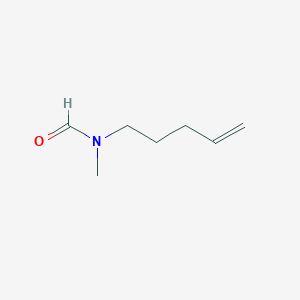
![1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15273241.png)

